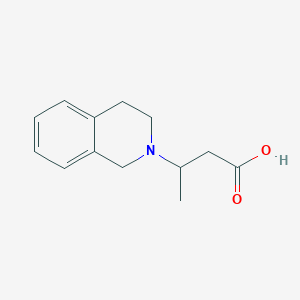3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
CAS No.: 1153828-35-3
Cat. No.: VC2985889
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1153828-35-3 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid |
| Standard InChI | InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) |
| Standard InChI Key | WWWJLDUCXYHBOF-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)O)N1CCC2=CC=CC=C2C1 |
| Canonical SMILES | CC(CC(=O)O)N1CCC2=CC=CC=C2C1 |
Introduction
Chemical Identity and Properties
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is characterized by a 3,4-dihydroisoquinoline core with a butanoic acid chain attached at the nitrogen position. Based on available data, this compound has the following fundamental properties:
| Property | Value |
|---|---|
| Chemical Name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid |
| CAS Number | 1153828-35-3 |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid |
| Structure | Dihydroisoquinoline scaffold with butanoic acid substituent |
| Standard InChI | InChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14 |
| SMILES | C1CN(CC2=CC=CC=C21)CCCC(=O)O |
Table 1: Chemical identification and properties of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
Structural Features and Characteristics
The molecular structure consists of a bicyclic 3,4-dihydroisoquinoline framework with a butanoic acid chain attached to the nitrogen atom of the heterocycle. This structure contains:
-
A partially saturated isoquinoline core with a tetrahydropyridine ring fused to a benzene ring
-
A nitrogen atom in position 2 of the isoquinoline system
-
A four-carbon butanoic acid chain with a terminal carboxylic acid group
The spatial arrangement of these components creates a molecule with distinct physicochemical properties. The presence of both a basic nitrogen center and an acidic carboxylic group makes this compound amphoteric, potentially influencing its solubility profiles and interaction capabilities with biological targets .
Comparative Analysis with Related Compounds
Several structurally related compounds provide valuable context for understanding 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid | 1153828-35-3 | C13H17NO2 | 219.28 | Reference compound |
| 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid | 1837229-08-9 | C13H17NO2 | 219.28 | Butanoic acid at position 4 instead of position 3 |
| 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid | 51375-99-6 | C12H15NO2 | 205.25 | One carbon shorter chain (propanoic vs. butanoic) |
| 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-ol | 88014-16-8 | C13H19NO | 205.30 | Terminal alcohol instead of carboxylic acid |
| 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | 75513-35-8 | C12H11NO4 | 233.22 | Contains additional carbonyl groups |
Table 2: Comparison of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid with structurally related compounds
The subtle structural variations observed among these compounds can significantly impact their physicochemical properties and biological activities. For instance, the positioning of the acid chain (3- versus 4-position) likely influences the three-dimensional conformation and interaction profile with potential biological targets .
Analytical Considerations
Identification and characterization of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid can be accomplished through multiple analytical methods:
-
Spectroscopic Analysis: NMR spectroscopy, particularly 1H and 13C NMR, would provide detailed structural information about the carbon framework and hydrogen environments.
-
Mass Spectrometry: Expected to show a molecular ion peak around m/z 219 corresponding to the molecular weight, with characteristic fragmentation patterns.
-
Infrared Spectroscopy: Should display characteristic absorption bands for the carboxylic acid group (approximately 1700-1725 cm-1 for C=O stretching and broad O-H stretching in the 2500-3300 cm-1 region) and aromatic C=C stretching vibrations (1400-1600 cm-1).
-
Chromatographic Techniques: HPLC and GC-MS can be employed for purity determination and identification, with expected retention times specific to the compound's polarity and structural features .
Structure-Activity Relationship Considerations
The molecular architecture of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid presents several features relevant to structure-activity relationship (SAR) studies:
-
Basic Nitrogen Center: The tertiary amine nitrogen provides a site for hydrogen bond acceptance and potential protonation under physiological conditions.
-
Carboxylic Acid Group: Offers hydrogen bond donor/acceptor capabilities and potential for salt formation or conjugation with other molecules.
-
Aromatic Region: The benzene portion provides opportunities for π-π interactions with aromatic residues in protein binding pockets.
-
Flexible Butanoic Chain: Provides conformational flexibility that may influence binding modes and interactions with biological targets.
These structural features could be systematically modified to explore the impact on biological activity and physicochemical properties, potentially leading to more potent or selective derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume